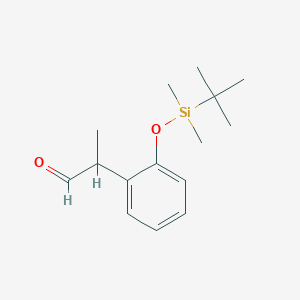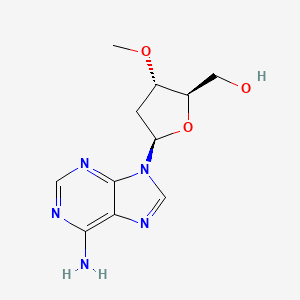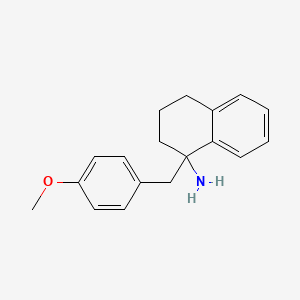
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyacetic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyrrolidine.
Formation of Methoxyacetic Acid Moiety: The Boc-protected pyrrolidine is then reacted with methoxyacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, allowing the compound to participate in various biochemical reactions. The methoxyacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin Compound 1: Extracted from Chinese herbs, used in cancer research.
Uniqueness: (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is unique due to its specific combination of functional groups, which provides versatility in synthetic applications and potential therapeutic uses. Its chiral nature also allows for enantioselective synthesis, making it valuable in the production of optically active compounds.
Eigenschaften
Molekularformel |
C12H21NO5 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(2S)-2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(13)9(17-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m0/s1 |
InChI-Schlüssel |
HNPBCAHTHZSMDP-GKAPJAKFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCCC1[C@@H](C(=O)O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)
![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)







![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)

